molecular formula C10H19N3O2 B2785792 N-butyl-2-(3-oxopiperazin-2-yl)acetamide CAS No. 1008239-26-6

N-butyl-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B2785792
CAS No.: 1008239-26-6
M. Wt: 213.281
InChI Key: OCGIXJZNNNXXAZ-UHFFFAOYSA-N
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Description

N-butyl-2-(3-oxopiperazin-2-yl)acetamide is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications. This compound is known for its potential biological activity and is often studied for its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-(3-oxopiperazin-2-yl)acetamide typically involves the reaction of butyl acrylate with piperazine-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-butyl-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

N-butyl-2-(3-oxopiperazin-2-yl)acetamide has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex chemical structures.

  • Biology: The compound is studied for its potential biological activity, including its effects on various biological targets.

  • Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-butyl-2-(3-oxopiperazin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-butyl-2-(3-oxopiperazin-2-yl)acetamide is compared with other similar compounds, such as tert-butyl 2-(2-oxopiperazin-1-yl)acetate These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

IUPAC Name

N-butyl-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-2-3-4-12-9(14)7-8-10(15)13-6-5-11-8/h8,11H,2-7H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGIXJZNNNXXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)NCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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